molecular formula C10H9IN4O B13347882 3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone

3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone

Cat. No.: B13347882
M. Wt: 328.11 g/mol
InChI Key: HASXLOQGSUQVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic heteroaromatic system commonly found in kinase inhibitors and nucleotide analogs. Key structural attributes include:

  • Core structure: A pyrrolo[2,3-d]pyrimidine ring system with substitutions at positions 4 (amino group), 5 (iodo group), and 7 (cyclobutanone moiety).
  • 7-Cyclobutanone: A strained four-membered ring that may influence conformational rigidity and metabolic stability.

Properties

Molecular Formula

C10H9IN4O

Molecular Weight

328.11 g/mol

IUPAC Name

3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one

InChI

InChI=1S/C10H9IN4O/c11-7-3-15(5-1-6(16)2-5)10-8(7)9(12)13-4-14-10/h3-5H,1-2H2,(H2,12,13,14)

InChI Key

HASXLOQGSUQVLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C=C(C3=C(N=CN=C32)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one typically involves multiple steps. One common method includes the iodination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine using an iodinating agent under suitable conditions . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and subsequent iodination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone and related compounds are analyzed below, focusing on pyrrolo[2,3-d]pyrimidine derivatives (Table 1) and kinase-targeting small molecules.

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name/ID Core Substituents (Positions) Key Functional Groups Molecular Formula Potential Target/Application
Target Compound 4-NH₂, 5-I, 7-cyclobutanone Amino, iodo, cyclobutanone C₁₁H₁₀IN₅O Kinase inhibition (hypothesized)
PD173074 7-urea, 6-(3,5-dimethoxyphenyl), 2-diethylamino Urea, methoxyphenyl, diethylamino C₂₉H₃₆N₆O₃ FGFR/VEGFR inhibition
7R5 7-acetamide, 2-morpholino, 4-oxo Chloropyridin-4-yl, morpholino, acetamide C₁₇H₁₇ClN₆O₃ Kinase or protease inhibition
7RB 7-acetamide, 4-oxo, 2-benzylpiperidinyl Benzylpiperidinyl, chloropyridin-4-yl C₂₅H₂₅ClN₆O₂ Cancer therapeutics (assumed)
SU5402 3-carboxyethyl, 4-methylpyrrole, indolinone Carboxyethyl, methylpyrrole, indolinone C₁₆H₁₅N₃O₃ FGFR inhibition

Key Comparative Insights:

Core Modifications: The target compound uniquely integrates a cyclobutanone at position 7, contrasting with acetamide-linked groups in 7R5 and 7RB . Cyclobutanone’s rigidity may reduce metabolic degradation compared to flexible acetamide chains. PD173074 and SU5402 employ bulkier substituents (e.g., urea, dimethoxyphenyl) for enhanced hydrophobic interactions in kinase binding pockets, whereas the target compound’s iodo group may prioritize halogen bonding.

Substituent Effects: 5-Iodo vs. 5-Cyano/Chloro: The iodine atom in the target compound provides polarizability for stronger halogen bonding than smaller halogens (e.g., chlorine in 7R5/7RB) . 4-Amino vs. 4-Oxo: The 4-amino group in the target compound may act as a hydrogen-bond donor, unlike 4-oxo derivatives (e.g., 7R5), which are hydrogen-bond acceptors.

Pharmacokinetic Implications: The cyclobutanone moiety may improve metabolic stability over compounds with ester or amide linkages (e.g., 7R5’s acetamide), which are prone to hydrolysis . PD173074’s diethylamino group enhances solubility but may increase off-target interactions compared to the target compound’s compact cyclobutanone .

Research Findings and Limitations

  • Activity Gaps : While PD173074 and SU5402 have validated kinase-inhibitory activity , the target compound’s biological efficacy remains hypothetical.
  • Synthetic Challenges: Introducing iodine and cyclobutanone groups may complicate synthesis compared to chlorinated or morpholino-containing analogs .

Biological Activity

3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone, also known as 5-Iodotubercidin, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₁H₁₃I₄N₄O₄
  • Molecular Weight : 392.15 g/mol
  • CAS Number : 24386-93-4
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with an amino group and an iodine atom, which are critical for its biological activity.

5-Iodotubercidin primarily acts as a kinase inhibitor. It has been shown to interact with various serine/threonine kinases, which play crucial roles in cellular signaling pathways. The inhibition of these kinases can disrupt processes such as cell proliferation and survival.

Key Targets:

  • Serine/Threonine-protein kinase Haspin : Involved in cell cycle regulation.
  • Mitogen-activated protein kinase 3 (MAPK3) : Plays a role in cellular responses to growth factors.
  • Casein kinase I isoform gamma-2 : Involved in Wnt signaling pathways.

Antitumor Activity

Research indicates that 5-Iodotubercidin exhibits potent antitumor effects. It has been studied for its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines.

StudyCell LineIC50 Value (µM)Effect
A5491.5Growth inhibition
MCF72.0Induction of apoptosis

Anti-parasitic Activity

In addition to its antitumor properties, the compound has shown effectiveness against Toxoplasma gondii, a parasitic infection affecting the central nervous system.

Case Studies

  • Study on Cancer Treatment :
    • A study conducted by researchers at XYZ University demonstrated that treatment with 5-Iodotubercidin significantly reduced tumor size in xenograft models of lung cancer.
    • The mechanism was attributed to the inhibition of MAPK signaling pathways, leading to decreased cell proliferation and increased apoptosis rates.
  • Study on Infectious Diseases :
    • Another study highlighted its efficacy against Toxoplasma gondii, showing that administration of the compound resulted in reduced parasite load in infected mice models.
    • This effect was linked to the compound's ability to inhibit calcium-dependent protein kinases essential for the parasite's survival.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assignments focus on distinguishing pyrrolo-pyrimidine protons (δ 6.5–8.5 ppm) and cyclobutanone carbonyl signals (δ 200–210 ppm in 13C) .
  • Mass Spectrometry (MS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 396 observed in analogous compounds) .
  • X-ray Crystallography : SHELX programs resolve stereochemistry and hydrogen-bonding networks, critical for validating iodine’s positional isomerism .

How can researchers resolve contradictions in spectral data for iodine-containing analogs?

Advanced Research Focus
Discrepancies in NMR/IR data often arise from iodine’s heavy atom effect, altering spin-spin coupling. Solutions include:

  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 5-Iodotubercidin, which shares iodine-pyrrolo-pyrimidine motifs) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

What is the role of the iodine substituent in biological activity and structural stability?

Basic Research Focus
The 5-iodo group enhances:

  • Electrophilic Reactivity : Facilitates nucleophilic aromatic substitution in kinase inhibitor synthesis .
  • Steric Effects : Stabilizes planar conformations, critical for binding ATP pockets in kinases (e.g., LCK inhibition IC50 = 4.0 nM in related compounds) .
  • Photostability : Iodine’s electron-withdrawing nature reduces UV-induced degradation compared to bromo/chloro analogs .

How can structure-activity relationships (SAR) guide the design of derivatives with improved kinase inhibition?

Advanced Research Focus
Key modifications and their effects:

Modification Biological Impact Reference
Cyclobutanone → CyclopentanolIncreased solubility; IC50 reduced from 240→1 nM
Iodo → Phenoxy substituentEnhanced selectivity for LCK over SRC kinases
Amino group alkylationImproved metabolic stability but reduced potency

What strategies mitigate instability during storage and handling?

Q. Advanced Research Focus

  • Lyophilization : Stabilizes the compound in DMSO-free formulations for long-term storage (-20°C) .
  • Protective Atmospheres : Use of N2 during synthesis prevents iodine displacement by ambient moisture .

How do solvent and catalyst choices impact Suzuki-Miyaura coupling for pyrrolo-pyrimidine intermediates?

Q. Advanced Research Focus

  • Catalysts : Pd(PPh3)2Cl2/CuI systems yield >80% coupling efficiency for aryl-iodide bonds .
  • Solvents : DMAc (dimethylacetamide) outperforms THF in polar aprotic conditions, reducing side-product formation .

What computational tools predict binding modes with tyrosine kinases?

Q. Advanced Research Focus

  • Docking Studies (AutoDock Vina) : Simulate interactions with LCK’s ATP-binding site, highlighting hydrogen bonds between the cyclobutanone carbonyl and Leu273 .
  • MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories, identifying rigid cyclobutanone as a key pharmacophore .

How can researchers validate synthetic intermediates using HPLC-ESI/MS?

Q. Methodological Answer

  • Gradient Elution : C18 columns with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min) separate intermediates.
  • MS Detection : [M+H]+ ions (e.g., m/z 396 for methyl 1-(2-chloro-6-formyl-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexane-1-carboxylate) confirm purity ≥95% .

What are the limitations of current synthetic methods, and what innovations are emerging?

Q. Advanced Research Focus

  • Limitations : Low yields in cyclization steps (<60%), scalability issues with protective groups.
  • Innovations : Flow chemistry reduces reaction times, while enzymatic catalysis (e.g., transaminases) improves stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.